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Executive Summary

AT-035, now known as izokibep (also referred to as ABY-035), is a novel, small protein
therapeutic designed as a potent and selective inhibitor of the pro-inflammatory cytokine
Interleukin-17A (IL-17A).[1][2][3][4] This technical guide provides a comprehensive overview of
the preclinical research on izokibep in animal models, summarizing key quantitative data,
detailing experimental methodologies, and visualizing the underlying biological pathways and
experimental workflows. The preclinical data package supports the clinical development of
izokibep for the treatment of IL-17A-mediated inflammatory diseases, including psoriasis,
psoriatic arthritis, and hidradenitis suppurativa.

Mechanism of Action: A Potent IL-17A Ligand Trap

Izokibep is an 18.6 kDa protein therapeutic composed of two IL-17A-specific Affibody®
domains flanking a central albumin-binding domain.[1][2][3] This unique "ligand trap" design
allows izokibep to bind with high affinity to both subunits of the IL-17A homodimer, effectively
neutralizing its activity and preventing it from binding to its receptor, IL-17R.[1][2] The inhibition
of the IL-17A signaling pathway subsequently blocks the downstream production of pro-
inflammatory cytokines and chemokines, such as IL-6 and CXCL1 (KC in mice), which are key
drivers of inflammation and tissue damage in various autoimmune diseases.[1][2] The inclusion
of the albumin-binding domain is intended to extend the plasma half-life of this small molecule
therapeutic.
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Figure 1: Mechanism of Action of AT-035 (Izokibep)

In Vitro and In Vivo Efficacy
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Preclinical studies have demonstrated the superior potency and efficacy of izokibep in
comparison to established anti-IL-17A monoclonal antibodies, secukinumab and ixekizumab.

Quantitative Efficacy Data

In Vivo Dose Relative

) Relative
IC50 for Complete  Efficacy (vs. _
Assay Molecule o ) Efficacy (vs.
(ng/mL) Inhibition Secukinuma _
Ixekizumab)
(mg/kg) b)
In Vitro NHDF
Izokibep 0.4[1][2] - ~103x ~9X
Cell Assay
Ixekizumab 3.5[1][2] - ~12x
Secukinumab  41[1][2]
In Vivo
Murine KC Izokibep - 0.1]1] ~50x ~30x
Model
Ixekizumab - 3[1] ~1.7x
Secukinumab - 5[1]

Experimental Protocols

e Objective: To determine the in vitro potency of izokibep in inhibiting IL-17A-induced pro-
inflammatory cytokine production.

» Methodology:

o Normal Human Dermal Fibroblasts (NHDFs) were stimulated with 64 pM of IL-17A and 10
fM of IL-13.

o The stimulated cells were treated with increasing concentrations of izokibep,

secukinumab, or ixekizumab.

o The production of Interleukin-6 (IL-6) was measured to assess the level of inhibition.
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o IC50 values, the concentration of the inhibitor required to reduce the IL-6 production by
50%, were calculated.[1][2]

» Objective: To evaluate the in vivo efficacy of izokibep in a proof-of-mechanism mouse model.
o Methodology:
o C57BL/6J mice were used for the study (n=6 animals per compound and dose level).

o Human IL-17A was administered subcutaneously to the mice to induce the secretion of
Keratinocyte Chemoattractant (KC), the murine ortholog of human CXCL1.

o lzokibep, secukinumab, or ixekizumab were administered to different groups of mice.
o The concentration of KC in the serum was quantified using an ELISA kit.

o The dose-dependent inhibition of KC secretion was determined for each compound.[1]
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In Vivo Efficacy Workflow
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Figure 2: Experimental Workflow for the Murine KC Model

Preclinical Safety and Toxicology
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A comprehensive toxicology program was conducted for izokibep in cynomolgus monkeys,
identified as the most relevant species due to the cross-reactivity of izokibep with cynomolgus
monkey IL-17A.[1]

Juantitati icol

No-Observed-

) Route of Dose Levels Adverse-Effect Level
Study Duration o )
Administration (mg/kg/week) (NOAEL)
(mg/kg/week)
28-Day Intravenous Not Specified 40
13-Week Subcutaneous Not Specified 20
26-Week Subcutaneous 10, 20, 40[1] 20[1]

Toxicology Study Protocols

o Objective: To assess the long-term safety and tolerability of izokibep.
o Methodology:

o Cynomolgus monkeys were administered izokibep via weekly subcutaneous injections for
26 weeks.

o Three dose groups were included: 10, 20, and 40 mg/kg/week.

o A comprehensive set of safety parameters were monitored throughout the study, including
clinical observations, body weight, food consumption, hematology, clinical chemistry, and
histopathology.

o The No-Observed-Adverse-Effect Level (NOAEL) was determined based on the study
findings.[1]

o Key Findings: Izokibep was generally well-tolerated. The NOAEL was established at 20
mg/kg/week. At the 40 mg/kg/week dose, the formation of a local abscess and systemic
sequelae were observed in one female animal, which was considered an adverse event.[1]
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Safety pharmacology studies were integrated into the nonclinical toxicology program in
cynomolgus monkeys. These assessments revealed no adverse effects of izokibep on the
central nervous, cardiovascular, or respiratory systems.[1]

Pharmacokinetics

While detailed quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from
preclinical animal studies are not extensively reported in the reviewed literature, the design of
izokibep with an albumin-binding domain is explicitly stated to improve its pharmacokinetic
properties.[5] This feature is intended to extend the in vivo half-life of the small molecule,
allowing for less frequent dosing. The clinical development program for izokibep has
characterized its pharmacokinetic profile in humans.[1]

Conclusion

The preclinical data for AT-035 (izokibep) in animal models demonstrates a promising efficacy
and safety profile. Its potent and selective inhibition of IL-17A, coupled with a favorable
toxicology profile in a relevant non-human primate species, provided a strong rationale for its
advancement into clinical trials. The in vivo studies confirmed its superior efficacy compared to
existing monoclonal antibody therapies on a weight-for-weight basis. These findings
underscore the potential of izokibep as a differentiated therapeutic option for patients with IL-
17A-driven inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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